![molecular formula C9H6IN3 B2972674 3-iodo-1-methyl-1H-indazole-5-carbonitrile CAS No. 1426423-63-3](/img/structure/B2972674.png)
3-iodo-1-methyl-1H-indazole-5-carbonitrile
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Overview
Description
3-iodo-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H4IN3 . It has a molecular weight of 269.04 .
Synthesis Analysis
The synthesis of indazoles, including 3-iodo-1H-indazole-5-carbonitrile, has been a subject of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 3-iodo-1H-indazole-5-carbonitrile is 1S/C8H4IN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-iodo-1H-indazole-5-carbonitrile is a powder that is stored at 4 degrees Celsius . It has a melting point of 206-207 degrees Celsius .Scientific Research Applications
Novel Explosive Materials
Research into tetrazolyl triazolotriazine derivatives, formed through cyclization involving carbonitrile groups, showcases the development of insensitive high explosives. These compounds exhibit high density, thermal stability, and insensitivity to impact, positioning them as potential replacements for traditional explosives like TATB (Snyder et al., 2017).
Synthetic Methodologies
A base-catalyzed synthesis approach for tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives, leveraging indazole templates, demonstrates the facilitation of diversity-oriented synthesis. This process highlights the utility of indazole and carbonitrile moieties in constructing biologically relevant frameworks (Shinde & Jeong, 2016).
Catalysis and Reactions
Investigations into the regioselective hydrodehalogenation of dihaloisothiazole carbonitriles, yielding haloisothiazole carbonitriles, showcase versatile reactions pertinent to the modification of carbonitrile-containing compounds. These reactions are crucial for synthesizing variously substituted molecules, indicating the potential for modifying indazole carbonitriles (Ioannidou & Koutentis, 2011).
Supramolecular Chemistry
The study of 1,2,3-triazoles, closely related to indazoles, reveals their significant role in supramolecular and coordination chemistry due to their diverse supramolecular interactions. This research suggests the potential of indazole derivatives in forming complex structures with applications ranging from catalysis to materials science (Schulze & Schubert, 2014).
Green Chemistry Applications
The synthesis of pyranopyrazole derivatives, including carbonitrile groups, as corrosion inhibitors for mild steel in acidic conditions illustrates the environmental applications of such compounds. This study underlines the relevance of indazole carbonitriles in developing sustainable solutions for industry-related challenges (Yadav et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-iodo-1-methylindazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXPKVVUCXTMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C(=N1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1-methyl-1H-indazole-5-carbonitrile |
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